5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
Description
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a difluoroethoxy group (-OCH₂CF₂H) at position 5 and a carboxylic acid (-COOH) at position 3 of the pyridine ring. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 215.15 g/mol. The difluoroethoxy group introduces strong electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. This structure is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where fluorine substitution improves binding affinity and pharmacokinetics .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-6-1-5(8(12)13)2-11-3-6/h1-3,7H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBVXEXBHVLQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342512-20-2 | |
| Record name | 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Introduction of Difluoroethoxy Group
Starting Materials: Typically, a halogenated pyridine such as 3-hydroxypyridine or 3-halopyridine is used as the starting aromatic substrate.
Nucleophilic Substitution Reaction: The difluoroethoxy group is introduced via nucleophilic substitution using 2,2-difluoroethanol or a suitable difluoroalkylating agent. This reaction is often catalyzed or facilitated by bases or phase-transfer catalysts to enhance the nucleophilicity of the difluoroethoxy moiety.
Reaction Conditions: The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at temperatures ranging from room temperature up to 100°C, depending on the reactivity of the starting materials.
Carboxylation Step
Carboxylation Agents: The carboxyl group is introduced via carboxylation reactions, which can involve carbon dioxide fixation or the use of carboxylating reagents such as malonate derivatives.
Catalysis and Conditions: Metal catalysts (e.g., palladium or copper complexes) may be employed to facilitate the carboxylation, although some methods avoid metal catalysis to simplify purification and reduce costs. Reaction times can be extended (several hours), and elevated temperatures (up to 130°C) may be applied to drive the reaction to completion.
Purification: After completion, the reaction mixture is typically acidified to precipitate the carboxylic acid product, followed by extraction with organic solvents such as ethyl acetate or toluene. The crude product is purified by column chromatography or recrystallization to obtain the pure this compound.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Halopyridine + 2,2-Difluoroethanol, base, DMF, 60-100°C, 5-10 h | Nucleophilic substitution to introduce difluoroethoxy group | Moderate to good yield; reaction monitored by TLC or HPLC |
| 2 | Carboxylation using malonate ester or CO2, metal catalyst (optional), 80-130°C, 12-24 h | Introduction of carboxylic acid group at 3-position | Purification by acidification and extraction; yields vary based on catalyst and conditions |
| 3 | Purification | Column chromatography or recrystallization | High purity confirmed by NMR, MS, and melting point |
Analytical Confirmation
The identity and purity of the synthesized this compound are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H), Fluorine (^19F), and Carbon (^13C) NMR confirm the presence of the difluoroethoxy group and carboxylic acid functionalities.
Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target molecule.
Melting Point Determination: Provides physical confirmation of compound purity.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for monitoring reaction progress and purity.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | Introduction of difluoroethoxy group using halopyridines and difluoroethanol | Straightforward; uses commercially available reagents | Requires careful control of conditions to avoid side reactions |
| Metal-Catalyzed Carboxylation | Use of metal catalysts for carboxylation at 3-position | High selectivity and yield | Catalyst removal and cost |
| Non-Metal Carboxylation | Base-promoted carboxylation or CO2 fixation | Avoids metal contamination | Longer reaction times; lower yields |
| Purification Techniques | Acidification, extraction, chromatography | Effective isolation of pure product | Additional steps increase time and cost |
Research Findings and Optimization
The presence of the difluoroethoxy substituent enhances the reactivity of the pyridine ring towards nucleophilic substitution, facilitating efficient introduction of the carboxyl group.
Reaction temperature and solvent choice critically influence the yield and purity; polar aprotic solvents and moderate heating (60-100°C) optimize substitution efficiency.
Metal catalysis improves carboxylation yields but introduces complexity in purification, motivating exploration of metal-free conditions.
Analytical studies confirm that the difluoroethoxy group remains intact through the carboxylation step, preserving the desired functionalization.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and may be carried out in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethoxy group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Heterocycle Variations
6-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid
- Structure : Differs by the placement of the difluoroethoxy group at position 6 instead of 4.
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 6-substituted derivative may exhibit altered binding modes in biological targets compared to the 5-substituted analog.
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic Acid
- Structure : Replaces the pyridine ring with a pyrazine (two adjacent nitrogen atoms at positions 1 and 4).
- The carboxylic acid at position 2 may interact differently with target proteins.
- Commercial Data : Priced at €765.00/50 mg, indicating high synthesis complexity due to fluorination and heterocycle modification .
Fluorination and Functional Group Modifications
5-(4-Chlorophenyl)-6-(2,2,2-Trifluoroethoxy)-2-(Trifluoromethyl)pyridine-3-carboxylic Acid
- Structure : Contains a trifluoroethoxy (-OCH₂CF₃) group at position 6, a trifluoromethyl (-CF₃) group at position 2, and a 4-chlorophenyl substituent.
- Impact: Increased fluorine content (C₁₅H₈ClF₆NO₃, MW 395.68 g/mol) enhances lipophilicity and resistance to oxidative metabolism. The bulky 4-chlorophenyl group may improve target selectivity but reduce solubility .
6-[3-(Carboxymethoxy)-5-Fluorophenyl]pyridine-3-carboxylic Acid
- Structure : Features a fluorinated phenyl ring linked via a carboxymethoxy (-OCH₂COOH) group at position 5.
- This compound may exhibit broader pH-dependent solubility .
Non-Fluorinated Analogs
4-(2-[Trifluoromethyl]Phenyl)pyridine-3-carboxylic Acid
- Structure : Lacks the difluoroethoxy group but includes a trifluoromethylphenyl substituent.
- Impact : The trifluoromethyl group provides moderate electron-withdrawing effects, while the aromatic bulk enhances hydrophobic interactions. However, absence of the difluoroethoxy group reduces metabolic stability compared to the target compound .
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic Acid
- Structure : Substitutes the difluoroethoxy group with a pyrrolidine ring.
- Impact: The basic amine in pyrrolidine (pKa ~11) increases water solubility at physiological pH but may reduce membrane permeability. This contrasts with the electronegative, non-basic difluoroethoxy group in the target compound .
Data Table: Key Properties of Compared Compounds
Pharmacological and Toxicological Insights
- Metabolic Stability: Fluorine atoms in the difluoroethoxy group reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like 5-(pyrrolidin-2-yl)pyridine-3-carboxylic acid .
- Toxicity : Fluorinated compounds generally exhibit lower acute toxicity but may accumulate in lipid-rich tissues. The trifluoromethylphenyl analog () could pose higher bioaccumulation risks due to its lipophilic profile .
Biological Activity
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a difluoroethoxy group and a carboxylic acid functional group. This configuration may influence its interaction with biological targets.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The difluoroethoxy group enhances binding affinity and selectivity towards specific proteins, suggesting potential roles in modulating enzyme activity and receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for further investigation as an antimicrobial agent.
Anti-inflammatory Effects
There is emerging evidence supporting the compound's potential anti-inflammatory properties. These effects could be linked to its ability to modulate immune responses or inhibit pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Structural Analogues : Research on structurally similar compounds has shown that modifications in the pyridine ring can significantly alter biological activity. For instance, compounds with halogen substitutions have demonstrated varying degrees of enzyme inhibition and receptor binding affinities .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of related compounds in treating inflammatory diseases. These studies highlight the importance of chemical modifications in enhancing therapeutic effects .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | Trifluoromethyl group | Higher lipophilicity |
| 6-(2-fluoroethoxy)pyridine-3-carboxylic acid | Lacks chlorine substitution | Different electronic properties |
| 5-Bromo-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | Bromine substitution | Potentially different reactivity profiles |
This table illustrates how variations in halogen substitution can impact the biological behavior and pharmacological properties of these compounds.
Q & A
Q. How can researchers optimize the synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid to maximize yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent, temperature, catalyst). For fluorinated pyridine derivatives, nucleophilic substitution at the pyridine ring is common. Use 2,2-difluoroethanol as the ethoxy donor under basic conditions (e.g., NaH or K₂CO₃) to introduce the difluoroethoxy group. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using silica gel and a gradient of ethyl acetate/hexane. Purity can be verified via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., difluoroethoxy at C5, carboxylic acid at C3) and assess purity.
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted precursors or oxidation derivatives).
- FT-IR : Identify functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid; C-F stretches at 1000-1300 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects of fluorine substitution .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor via HPLC:
| pH | Degradation Rate (k) | Major Degradation Product |
|---|---|---|
| 1–3 | High | Decarboxylated pyridine |
| 7–9 | Moderate | Hydrolyzed difluoroethoxy group |
| 10–12 | High | Fluoride release + ring opening |
| Acidic conditions promote decarboxylation, while alkaline conditions hydrolyze the difluoroethoxy group. Use LC-MS to identify byproducts . |
Advanced Research Questions
Q. What strategies resolve contradictions in biological assay data for this compound (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (buffer ionic strength, temperature, enzyme/substrate ratios).
- Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding kinetics.
- Impurity Analysis : Trace byproducts (e.g., hydrolyzed derivatives) may interfere; re-purify the compound before assays.
- Computational Docking : Compare predicted binding modes with experimental data to identify assay-specific artifacts .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitution effects.
Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
Q. What synthetic routes enable selective functionalization of the pyridine ring while preserving the difluoroethoxy and carboxylic acid groups?
- Methodological Answer :
- C-H Activation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at C2/C4 positions. Protect the carboxylic acid as a methyl ester during reactions.
- Electrophilic Aromatic Substitution : Nitration or halogenation at C4 (meta to carboxylic acid).
- Photoredox Catalysis : Introduce alkyl/aryl groups without disturbing existing functionalities.
Monitor regioselectivity via NOESY NMR or X-ray crystallography .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for fluorinated pyridine derivatives?
- Methodological Answer :
- Standardize Solubility Protocols : Use USP <1174> guidelines (shake-flask method, 24-h equilibrium).
- Control Crystal Polymorphism : Recrystallize the compound from different solvents (e.g., EtOH vs. acetonitrile).
- Quantify Fluorine Effects : Compare with non-fluorinated analogs (e.g., ethoxy vs. difluoroethoxy derivatives).
Conflicting data often arise from polymorphic forms or solvent polarity mismatches .
Methodological Tables
Q. Table 1. Comparative Reactivity of Fluorinated Pyridine Derivatives
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | Purity assessment, degradation monitoring |
| ¹H NMR | 500 MHz, DMSO-d₆, δ 8.5–9.0 (pyridine protons) | Substituent position verification |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
